1-(3-Chloropyridin-4-yl)ethan-1-amine
CAS No.: 1149588-22-6
Cat. No.: VC3062612
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1149588-22-6 |
|---|---|
| Molecular Formula | C7H9ClN2 |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 1-(3-chloropyridin-4-yl)ethanamine |
| Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3 |
| Standard InChI Key | RKPIAZZODCNIEH-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=NC=C1)Cl)N |
| Canonical SMILES | CC(C1=C(C=NC=C1)Cl)N |
Introduction
1-(3-Chloropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of approximately 156.61 g/mol . It is an organic compound featuring a chlorinated pyridine ring attached to an ethanamine moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a precursor for synthesizing more complex molecules.
Molecular Characteristics:
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Molecular Formula: C7H9ClN2
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Molecular Weight: 156.61 g/mol
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CAS Number: 1149588-22-6
Chemical Reactivity:
1-(3-Chloropyridin-4-yl)ethan-1-amine exhibits typical reactivity of amines, including participation in substitution and condensation reactions. The presence of the chlorine atom on the pyridine ring enhances its reactivity, making it a valuable intermediate in various synthetic applications.
Synthesis
The synthesis of 1-(3-Chloropyridin-4-yl)ethan-1-amine typically involves the reaction of 3-chloropyridine with ethanamine in the presence of suitable solvents and catalysts. A common method includes the use of toluene as a solvent, where the reactants are combined and allowed to react under controlled conditions.
Applications in Medicinal Chemistry
1-(3-Chloropyridin-4-yl)ethan-1-amine is used as an intermediate in the preparation of pyridazinone derivatives, which are P2X7 receptor inhibitors. These inhibitors are useful in the treatment of rheumatoid arthritis . Additionally, it is involved in the synthesis of N-biphenylmethylindole modulators of PPARG, which are being explored for the treatment of osteoporosis .
Research Findings
Research on compounds with similar structures indicates potential biological activity, including interactions with enzymes and receptors involved in various disease pathways. The chlorinated pyridine moiety may enhance binding affinity to specific targets, leading to potential therapeutic applications.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized 1-(3-Chloropyridin-4-yl)ethan-1-amine.
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